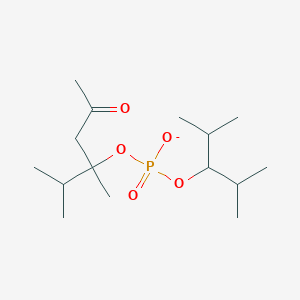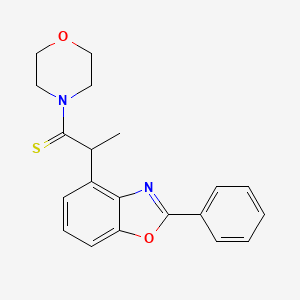
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C10H14O4. It is a derivative of cyclohexene, featuring an acetyloxy group and a carboxylate ester. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-ene-1,2-dione, while reduction can produce cyclohex-3-ene-1,2-diol.
Scientific Research Applications
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate involves the hydrolysis of the ester bond to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released products can then interact with specific molecular targets, such as receptors or enzymes, to exert their biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate
- Propyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate
Uniqueness
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. Compared to its ethyl and propyl analogs, the methyl ester may exhibit different hydrolysis rates and interaction profiles with enzymes and receptors.
Properties
CAS No. |
60581-96-6 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl (1R,2S)-2-acetyloxycyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h4,6,8-9H,3,5H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
JTIOUNDRBIRCIL-BDAKNGLRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=CCC[C@H]1C(=O)OC |
Canonical SMILES |
CC(=O)OC1C=CCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)
![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)

![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)




![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)

